molecular formula C18H18N4O3S B2382954 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034445-03-7

8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Cat. No.: B2382954
CAS No.: 2034445-03-7
M. Wt: 370.43
InChI Key: JBCCDJCRURDKCE-UHFFFAOYSA-N
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Description

This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with a sulfonyl group and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for the use of this compound could involve further exploration of its potential applications in various fields. The design of new pyrrolidine compounds with different biological profiles could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of the sulfonyl group: This step involves the sulfonation of the quinoline ring, typically using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, using appropriate pyrrolidine derivatives.

    Coupling with 6-Methylpyridazin-3-yl group: This step involves the formation of an ether linkage between the pyrrolidine ring and the 6-Methylpyridazin-3-yl group, often using reagents like sodium hydride and alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives, depending on the substituents used.

Mechanism of Action

The mechanism of action of 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline.

    Quinoline derivatives: Compounds like quinoline N-oxides and substituted quinolines also share similarities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-7-8-17(21-20-13)25-15-9-11-22(12-15)26(23,24)16-6-2-4-14-5-3-10-19-18(14)16/h2-8,10,15H,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCCDJCRURDKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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